3-(2-Chlorobenzoylhydrazidyl)-2-oxoindoline
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Overview
Description
3-(2-Chlorobenzoylhydrazidyl)-2-oxoindoline is an organic compound that features both a hydrazide and an indoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chlorobenzoylhydrazidyl)-2-oxoindoline typically involves the reaction of 2-chlorobenzoyl chloride with isatin hydrazone. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the hydrazide linkage. The reaction is usually performed under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Chlorobenzoylhydrazidyl)-2-oxoindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoylhydrazides.
Scientific Research Applications
3-(2-Chlorobenzoylhydrazidyl)-2-oxoindoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Chlorobenzoylhydrazidyl)-2-oxoindoline involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with biological macromolecules, while the indoline moiety can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 3-(2-Bromobenzoylhydrazidyl)-2-oxoindoline
- 3-(2-Fluorobenzoylhydrazidyl)-2-oxoindoline
- 3-(2-Methoxybenzoylhydrazidyl)-2-oxoindoline
Comparison: 3-(2-Chlorobenzoylhydrazidyl)-2-oxoindoline is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its bromine, fluorine, and methoxy analogs, the chlorine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound in its class.
Properties
IUPAC Name |
2-chloro-N-[(2-hydroxy-1H-indol-3-yl)imino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O2/c16-11-7-3-1-5-9(11)14(20)19-18-13-10-6-2-4-8-12(10)17-15(13)21/h1-8,17,21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCVCRXJLIXRKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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